An In-depth Technical Guide to Butane-1,3-diamine Dihydrochloride for Researchers and Drug Development Professionals
An In-depth Technical Guide to Butane-1,3-diamine Dihydrochloride for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of butane-1,3-diamine dihydrochloride, a chiral building block with significant applications in organic synthesis and pharmaceutical development. This document delves into its chemical structure, physicochemical properties, synthesis, and applications, with a focus on providing practical insights and methodologies for researchers and drug development professionals.
Molecular Structure and Physicochemical Properties
Butane-1,3-diamine dihydrochloride is the salt form of butane-1,3-diamine, a four-carbon diamine with amino groups at the 1 and 3 positions. The presence of a stereocenter at the C3 position makes it a valuable chiral molecule in asymmetric synthesis.[1]
Chemical Structure and Identifiers
The chemical structure of butane-1,3-diamine features a chiral center, leading to two enantiomers, (R)- and (S)-butane-1,3-diamine. The dihydrochloride salt is formed by the protonation of the two amino groups.
Table 1: Chemical Identifiers for Butane-1,3-diamine and its Dihydrochloride Salt
| Identifier | Racemic Butane-1,3-diamine | (R)-Butane-1,3-diamine | (S)-Butane-1,3-diamine | Butane-1,3-diamine Dihydrochloride |
| IUPAC Name | butane-1,3-diamine[2] | (3R)-butane-1,3-diamine[1] | (3S)-butane-1,3-diamine | butane-1,3-diaminium dichloride |
| CAS Number | 590-88-5[2] | 44391-42-6[3] | 25139-83-7[3] | 106763-37-5 |
| Molecular Formula | C₄H₁₂N₂[2] | C₄H₁₂N₂[1] | C₄H₁₂N₂ | C₄H₁₄Cl₂N₂ |
| Molecular Weight | 88.15 g/mol [2] | 88.15 g/mol [1] | 88.15 g/mol | 161.07 g/mol |
| SMILES | CC(N)CCN[2] | CCCN | CCCN | CN.[Cl-].[Cl-] |
| InChI | InChI=1S/C4H12N2/c1-4(6)2-3-5/h4H,2-3,5-6H2,1H3[2] | InChI=1S/C4H12N2/c1-4(6)2-3-5/h4H,2-3,5-6H2,1H3/t4-/m1/s1[1] | InChI=1S/C4H12N2/c1-4(6)2-3-5/h4H,2-3,5-6H2,1H3/t4-/m0/s1 | InChI=1S/C4H12N2.2ClH/c1-4(6)2-3-5;;/h4H,2-3,5-6H2,1H3;2*1H/t4-;;/m1/s1 |
| InChIKey | RGTXVXDNHPWPHH-UHFFFAOYSA-N[2] | RGTXVXDNHPWPHH-SCSAIBSYSA-N[1] | RGTXVXDNHPWPHH-BYPYZUCNSA-N | Not Available |
Physicochemical Properties
The conversion of the free base to the dihydrochloride salt significantly alters its physical properties, most notably increasing its water solubility and melting point.
Table 2: Physicochemical Properties of Butane-1,3-diamine and its Dihydrochloride Salt
| Property | Butane-1,3-diamine (racemic) | Butane-1,3-diamine Dihydrochloride |
| Appearance | Colorless liquid[2] | White to off-white solid |
| Boiling Point | 142-150 °C[2] | Not applicable (decomposes) |
| Melting Point | -50 °C[3] | >250 °C (decomposes) |
| Density | ~0.87 g/cm³ at 20 °C[3] | Not available |
| Solubility | Very good in water[2] | Highly soluble in water |
| pKa (predicted) | 10.48 ± 0.35 | Not available |
| Flash Point | 52 °C (open cup)[3] | Not applicable |
Spectroscopic Analysis
The structural elucidation of butane-1,3-diamine and its dihydrochloride salt can be achieved through standard spectroscopic techniques.
¹H NMR Spectroscopy
In a ¹H NMR spectrum of butane-1,3-diamine, one would expect to see signals corresponding to the methyl protons, the methylene protons adjacent to the two amino groups, and the methine proton. Upon conversion to the dihydrochloride salt, the signals for the protons on the carbons bearing the amino groups will shift downfield due to the electron-withdrawing effect of the ammonium groups. The N-H protons of the free amine will be broad and may not be easily observable, while the N-H protons of the ammonium salt will appear as a broad singlet at a higher chemical shift.
¹³C NMR Spectroscopy
A ¹³C NMR spectrum of butane-1,3-diamine will show four distinct signals corresponding to the four carbon atoms in different chemical environments.[4][5] The chemical shifts will be influenced by the proximity of the electron-donating amino groups. For the dihydrochloride salt, the carbon signals, particularly those bonded to the nitrogen atoms, will experience a downfield shift due to the inductive effect of the positively charged nitrogen atoms.
Infrared (IR) Spectroscopy
The IR spectrum of butane-1,3-diamine will exhibit characteristic N-H stretching vibrations in the region of 3300-3500 cm⁻¹. For the dihydrochloride salt, these N-H stretches will be broadened and shifted to lower wavenumbers, appearing in the 2400-3200 cm⁻¹ region, which is characteristic of ammonium salts.
Mass Spectrometry
In a mass spectrum of butane-1,3-diamine, the molecular ion peak (M+) would be observed at m/z 88.[6] Common fragmentation patterns would involve the loss of alkyl and amino groups. For the dihydrochloride salt, electrospray ionization (ESI) in positive ion mode would likely show the protonated molecule [M+H]⁺ at m/z 89 and potentially the dication [M+2H]²⁺ at m/z 44.5.
Synthesis and Purification
The synthesis of butane-1,3-diamine can be achieved through various methods, with subsequent conversion to the dihydrochloride salt being a straightforward acid-base reaction.
Synthesis of Racemic Butane-1,3-diamine
A common route for the synthesis of racemic butane-1,3-diamine involves the reduction of 3-aminobutanenitrile.[7] This intermediate can be formed via a Michael addition of ammonia to crotononitrile.[7]
Experimental Protocol: Reduction of 3-Aminobutanenitrile using Raney Nickel [7]
-
In a high-pressure hydrogenation vessel, dissolve 3-aminobutanenitrile in anhydrous ethanol saturated with ammonia.
-
Under an inert atmosphere (e.g., argon), carefully add activated Raney Nickel catalyst to the solution.
-
Seal the vessel and purge it multiple times with hydrogen gas.
-
Pressurize the vessel with hydrogen to 50-100 atm.
-
Heat the reaction mixture to 80-120 °C with vigorous stirring.
-
Monitor the reaction by observing the uptake of hydrogen. The reaction is considered complete when hydrogen consumption ceases.
-
After completion, cool the vessel to room temperature and carefully vent the excess hydrogen.
-
Filter the reaction mixture through a pad of celite to remove the Raney Nickel catalyst.
-
Remove the solvent by rotary evaporation.
-
Purify the crude butane-1,3-diamine by fractional distillation under reduced pressure.
Enantioselective Synthesis
For applications in drug development, enantiomerically pure forms of butane-1,3-diamine are often required. This can be achieved through two primary routes: asymmetric synthesis or chiral resolution.[8]
-
Asymmetric Synthesis: This can be accomplished by the enzymatic deracemization of (±)-1,3-butanediol, followed by chemical conversion to the desired enantiomer of butane-1,3-diamine.[8]
-
Chiral Resolution: This involves the formation of diastereomeric salts of racemic butane-1,3-diamine with a chiral resolving agent, such as tartaric acid.[8] The diastereomers can then be separated by fractional crystallization, followed by liberation of the enantiopure amine.[8]
Preparation of Butane-1,3-diamine Dihydrochloride
The dihydrochloride salt is typically prepared by treating a solution of the free base with hydrochloric acid.
Experimental Protocol: Formation of the Dihydrochloride Salt
-
Dissolve the purified butane-1,3-diamine in a suitable solvent, such as isopropanol or ethanol.
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric amount (2 equivalents) of concentrated hydrochloric acid or a solution of HCl in a suitable solvent (e.g., isopropanol) dropwise with stirring.
-
The dihydrochloride salt will precipitate out of the solution.
-
Stir the mixture for a period to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with a cold, non-polar solvent (e.g., diethyl ether) to remove any unreacted starting material or impurities.
-
Dry the product under vacuum to obtain pure butane-1,3-diamine dihydrochloride.
Applications in Research and Drug Development
The chiral nature of butane-1,3-diamine makes it a valuable building block in the synthesis of complex organic molecules, particularly active pharmaceutical ingredients (APIs).[1] Chiral 1,3-diamines are important structural motifs in many natural products and pharmaceuticals.[9][10][11]
Chiral Building Block in Asymmetric Synthesis
Enantiomerically pure (R)- or (S)-butane-1,3-diamine serves as a versatile starting material for the synthesis of chiral ligands, catalysts, and APIs.[12] The two amino groups provide reactive handles for the construction of more complex molecular architectures with controlled stereochemistry.
Role as a Chiral Ligand
The two nitrogen atoms of butane-1,3-diamine can chelate to a metal center, forming a stable chiral complex.[1] These complexes can be used as catalysts in asymmetric reactions, such as hydrogenation, transfer hydrogenation, and carbon-carbon bond-forming reactions, to induce high enantioselectivity.[1]
Safety and Handling
Butane-1,3-diamine and its dihydrochloride salt should be handled with appropriate safety precautions in a laboratory setting.
-
General Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[13] Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses or goggles, and a lab coat.
-
Toxicity: The free base is corrosive to the eyes, skin, and respiratory tract.[2] The dihydrochloride salt is expected to be a skin and eye irritant.[13] It may be harmful if swallowed or inhaled.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. The dihydrochloride salt is hygroscopic and should be protected from moisture.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
Butane-1,3-diamine dihydrochloride is a valuable and versatile chemical entity for researchers and professionals in the field of organic synthesis and drug development. Its chiral nature, coupled with the reactivity of its two amino groups, provides a powerful tool for the construction of complex, stereochemically defined molecules. A thorough understanding of its properties, synthesis, and handling is crucial for its effective and safe utilization in the laboratory.
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